molecular formula C16H13ClN2O2S2 B298388 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Katalognummer B298388
Molekulargewicht: 364.9 g/mol
InChI-Schlüssel: SVSNYFWTXRPFQP-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one, also known as CCT007093, is a small molecule inhibitor that has been identified as a potential therapeutic agent in cancer treatment. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

Wirkmechanismus

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one exerts its anti-cancer effects by inhibiting the activity of protein kinases involved in DNA damage response pathways. Specifically, the compound has been shown to inhibit CHK1, CHK2, and CDC7, which play a critical role in DNA replication and repair. Inhibition of these kinases can lead to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to induce DNA damage and cell cycle arrest in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to inhibit tumor growth in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is its specificity for CHK1, CHK2, and CDC7 kinases, which are known to be involved in DNA damage response pathways. This specificity makes (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one a promising therapeutic agent for the treatment of cancer. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Zukünftige Richtungen

Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, as well as evaluating its efficacy in vivo. In addition, the compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential future directions include identifying novel targets for (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one and developing combination therapies that can enhance its anti-cancer effects.
Conclusion:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a small molecule inhibitor that has shown promise as a potential therapeutic agent in cancer treatment. The compound inhibits the activity of protein kinases involved in DNA damage response pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells. Despite its limitations, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has several advantages, including its specificity for CHK1, CHK2, and CDC7 kinases. Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, evaluating its efficacy in vivo, and identifying novel targets for the compound.

Synthesemethoden

The synthesis of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one involves a series of chemical reactions that require specific reagents and conditions. The compound can be synthesized through a three-step process, starting with the reaction of 2-aminothiazole with chloroacetyl chloride to produce 2-chloroacetylthiazole. This intermediate is then reacted with 5-chlorothiophene-2-carbaldehyde to produce the key intermediate, which is further reacted with 4-ethoxyaniline to produce (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit the activity of several protein kinases, including CHK1, CHK2, and CDC7. These kinases are involved in DNA damage response pathways, which are critical for the survival of cancer cells. Inhibition of these pathways can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Molekularformel

C16H13ClN2O2S2

Molekulargewicht

364.9 g/mol

IUPAC-Name

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9-

InChI-Schlüssel

SVSNYFWTXRPFQP-LCYFTJDESA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2

SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2

Kanonische SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.